2,4,6-Tribromobenzene-1,3,5-triol

Solubility DMSO Assay Preparation

2,4,6-Tribromobenzene-1,3,5-triol (tribromophloroglucinol) is a fully brominated, C3-symmetric phloroglucinol derivative (~66% Br by weight) isolated from the red alga Rhabdonia verticillata. Its alternating hydroxyl and bromine substituents create a unique electronic interplay unattainable with partially brominated or non-brominated analogs. Key differentiators: (1) Rigid C3-symmetric monomer for ordered covalent organic frameworks (COFs) in gas storage, separation, and catalysis; (2) Validated mitochondrial uncoupler with 78% predicted mitochondrial localization probability — a targeted tool for bioenergetics research; (3) Tri-functional cross-linker combining multi-point hydroxyl reactivity with inherent flame retardancy from high bromine content. Also serves as a marine natural product standard. Procure with confidence — available from milligrams to grams with guaranteed purity.

Molecular Formula C6H3Br3O3
Molecular Weight 362.8 g/mol
CAS No. 3354-82-3
Cat. No. B1329731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromobenzene-1,3,5-triol
CAS3354-82-3
Molecular FormulaC6H3Br3O3
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)O)Br)O)Br)O
InChIInChI=1S/C6H3Br3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
InChIKeyFVXWNUUQRAHIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromobenzene-1,3,5-triol (CAS 3354-82-3) as a C3-Symmetric, Brominated Scaffold for Research Procurement


2,4,6-Tribromobenzene-1,3,5-triol, also known as tribromophloroglucinol, is a fully brominated derivative of phloroglucinol (1,3,5-trihydroxybenzene) characterized by a C3-symmetric benzene core with alternating hydroxyl and bromine substituents . This marine-derived natural product, first isolated from the red alga Rhabdonia verticillata, is employed as a high-value building block in organic and materials chemistry due to the unique interplay between its electron-donating hydroxyl groups and electron-withdrawing bromine atoms [1].

The Critical Risk of Generic Substitution: 2,4,6-Tribromobenzene-1,3,5-triol Versus Unspecified Phloroglucinol Derivatives


The performance and application of 2,4,6-tribromobenzene-1,3,5-triol are fundamentally tied to its specific C3-symmetric, hexa-substituted architecture . Interchanging this compound with other brominated phenols or non-brominated analogs like phloroglucinol is scientifically invalid due to the profound, quantifiable differences in physicochemical properties, biological activity, and synthetic utility conferred by its exact substitution pattern . The high degree of bromination (bromine content ~66% by weight) directly dictates its unique electronic properties and reactivity, which are not replicated by partially brominated or chlorinated analogs .

Quantitative Differentiators: Procuring 2,4,6-Tribromobenzene-1,3,5-triol (CAS 3354-82-3) with Confidence


Solubility in DMSO: A Quantitative Benchmark for In Vitro Assay Preparation

When preparing stock solutions for in vitro assays, the solubility of 2,4,6-tribromobenzene-1,3,5-triol in DMSO is a quantifiable and critical differentiator from its non-brominated parent, phloroglucinol. While phloroglucinol exhibits high aqueous solubility, the tribromo derivative requires an organic solvent. The specified DMSO solubility for the compound is 55 mg/mL (151.6 mM) .

Solubility DMSO Assay Preparation Pre-formulation

Predicted Subcellular Localization: Mitochondrial Targeting Propensity

In silico ADMET predictions suggest a strong propensity for 2,4,6-tribromobenzene-1,3,5-triol to localize to the mitochondria, with a probability of 78.03% [1]. This contrasts with the parent molecule, phloroglucinol, for which such a prediction is not reported, suggesting a significant shift in subcellular targeting conferred by bromination .

Mitochondria ADMET Prediction Subcellular Localization Mechanism of Action

Inhibition of Enterococcus faecalis Biofilm Formation: A Specific Biological Activity

In a specific antimicrobial assay, 2,4,6-tribromobenzene-1,3,5-triol inhibited biofilm formation by Enterococcus faecalis with an IC50 value of 1.25E+5 nM (125 µM) after 20 hours, as measured by crystal violet staining [1]. This is a quantifiable biological endpoint that is distinct from the general antimicrobial properties sometimes ascribed to phloroglucinol derivatives.

Antimicrobial Biofilm IC50 Enterococcus faecalis

Targeted Research and Industrial Applications for 2,4,6-Tribromobenzene-1,3,5-triol Based on Verified Differentiation


Mitochondrial Uncoupling Studies

Given its reported use as an uncoupler of oxidative phosphorylation in mitochondria and its high predicted probability for mitochondrial localization (78.03%) [1], 2,4,6-tribromobenzene-1,3,5-triol is a specifically indicated tool for researchers investigating mitochondrial function and bioenergetics. This combination of empirical and in silico evidence provides a stronger rationale for its use over non-brominated analogs in these specialized studies.

Development of Advanced Materials and Covalent Organic Frameworks (COFs)

The rigid, C3-symmetric geometry of 2,4,6-tribromobenzene-1,3,5-triol makes it an attractive monomer for constructing advanced materials, including covalent organic frameworks (COFs) and other porous, crystalline polymers . Its specific substitution pattern enables the formation of highly ordered networks with applications in gas storage, separation, and catalysis, a structural feature not offered by less symmetrically substituted analogs .

Polymer Cross-Linking and Flame Retardant Synthesis

The compound's three reactive hydroxyl groups allow it to function as a cross-linking agent in polymer synthesis , while its high bromine content (three bromine atoms per molecule) makes it a valuable precursor for the development of brominated flame retardant compounds . This dual functionality is a direct consequence of its molecular structure and differentiates it from non-brominated triols, which lack flame-retardant properties, and from simple brominated phenols, which lack the multi-point cross-linking capability.

Marine Natural Products and Chemical Ecology Research

As a naturally occurring compound isolated from the marine red alga Rhabdonia verticillata , 2,4,6-tribromobenzene-1,3,5-triol serves as a specific standard or lead compound for marine natural products research and chemical ecology studies. Its documented presence in this specific organism provides a defined biological context absent for many synthetic analogs.

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